N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Catalog No.
S2646988
CAS No.
431985-56-7
M.F
C21H21F3N2O3S
M. Wt
438.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,...

CAS Number

431985-56-7

Product Name

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

IUPAC Name

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

Molecular Formula

C21H21F3N2O3S

Molecular Weight

438.47

InChI

InChI=1S/C21H21F3N2O3S/c1-2-3-10-29-16-7-5-4-6-14(16)25-19(27)12-18-20(28)26-15-11-13(21(22,23)24)8-9-17(15)30-18/h4-9,11,18H,2-3,10,12H2,1H3,(H,25,27)(H,26,28)

InChI Key

METUHVZBHMZGJE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F

solubility

not available

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C18H18F3N2O2SC_{18}H_{18}F_3N_2O_2S, and it exhibits a molecular weight of approximately 368.4 g/mol. The presence of the trifluoromethyl group and the benzothiazine core contributes to its chemical reactivity and potential pharmacological properties.

Typical of amides and benzothiazines. Some notable reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which may lead to further functionalization.
  • Reduction: The carbonyl group in the benzothiazine moiety can be reduced to form alcohol derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide exhibits significant biological activity, particularly as a modulator of ATP-binding cassette transporters. These transporters play crucial roles in drug absorption, distribution, and excretion. Studies have indicated that compounds within this class may possess anti-cancer properties and could be effective against various diseases, including cystic fibrosis and other genetic disorders .

The synthesis of N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multi-step synthetic routes, including:

  • Formation of the Benzothiazine Core: This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of Functional Groups: The trifluoromethyl group can be introduced via electrophilic fluorination methods.
  • Acetylation: The final step often involves acetylation of the amine to form the acetamide derivative.

These steps require careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in pharmaceuticals due to its biological activity. Its ability to modulate ATP-binding cassette transporters suggests that it could be utilized in drug formulation to enhance the efficacy of therapeutic agents. Additionally, its unique structure may serve as a lead compound for developing new drugs targeting specific diseases.

Interaction studies have shown that N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide interacts with various biological targets. Research indicates that it may influence cellular pathways involved in drug metabolism and transport. Further studies are needed to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide. These include:

  • N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
    • Molecular Formula: C18H18N2O2SC_{18}H_{18}N_2O_2S
    • Notable for its different substituent on the phenyl ring.
  • N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
    • Molecular Formula: C11H12N2O2SC_{11}H_{12}N_2O_2S
    • Lacks the trifluoromethyl group but retains similar biological activity.
  • N-(4-I-PH)-2-(3-OXO-6-(TRI-F-ME)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
    • Molecular Formula: C17H12F3IN2O2SC_{17}H_{12}F_3IN_2O_2S
    • Contains iodine and showcases different pharmacological properties.

Uniqueness

The uniqueness of N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide lies in its specific combination of functional groups that enhance its interaction with biological targets while providing distinct chemical reactivity compared to its analogs.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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